N-{[4-(propan-2-yl)phenyl]methyl}azetidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(propan-2-yl)phenyl]methyl}azetidin-3-amine: is an organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(propan-2-yl)phenyl]methyl}azetidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-(propan-2-yl)benzyl chloride and azetidin-3-amine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 4-(propan-2-yl)benzyl chloride is added to a solution of azetidin-3-amine and the base in the solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(propan-2-yl)phenyl]methyl}azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alkane.
Substitution: Formation of substituted azetidines.
Scientific Research Applications
N-{[4-(propan-2-yl)phenyl]methyl}azetidin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand the biological activity of azetidine derivatives.
Industrial Applications: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-{[4-(propan-2-yl)phenyl]methyl}azetidin-3-amine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the structure of the compound it is being used to synthesize.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(propan-2-yl)phenyl]methyl}pyrrolidine
- N-{[4-(propan-2-yl)phenyl]methyl}piperidine
- N-{[4-(propan-2-yl)phenyl]methyl}morpholine
Uniqueness
N-{[4-(propan-2-yl)phenyl]methyl}azetidin-3-amine is unique due to its four-membered azetidine ring, which imparts different chemical and biological properties compared to the five-membered pyrrolidine or six-membered piperidine and morpholine rings. The strain in the azetidine ring can lead to different reactivity and interaction with biological targets.
Properties
Molecular Formula |
C13H20N2 |
---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
N-[(4-propan-2-ylphenyl)methyl]azetidin-3-amine |
InChI |
InChI=1S/C13H20N2/c1-10(2)12-5-3-11(4-6-12)7-15-13-8-14-9-13/h3-6,10,13-15H,7-9H2,1-2H3 |
InChI Key |
SBIIDWBCKDPAAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.